![molecular formula C23H26ClN5O2 B137748 Donitriptan hydrochloride CAS No. 170911-68-9](/img/structure/B137748.png)
Donitriptan hydrochloride
Overview
Description
Donitriptan is a potent agonist at 5-HT1B/1D receptors, which are implicated in the pathophysiology of migraines. It has been shown to inhibit capsaicin-induced vasodilatation in canine external carotid arteries, suggesting a role in preventing migraine headaches by inhibiting trigeminal nerve-induced vasodilatation . Donitriptan has been compared to sumatriptan, another migraine medication, and found to have a higher potency in contracting human middle meningeal arteries, which is relevant to its therapeutic efficacy in treating migraines . Additionally, donitriptan has been studied for its effects on jugular venous oxygen saturation and carbon dioxide partial pressure in rats, indicating that it may increase cerebral oxygen consumption without significant cranial vasoconstriction . In anaesthetized pigs, donitriptan was shown to selectively constrict arteriovenous anastomoses via 5-HT1B receptor activation without compromising blood flow to vital organs .
Synthesis Analysis
The synthesis of donitriptan is not explicitly detailed in the provided papers. However, its pharmacological profile as a lipid-soluble agonist at 5-HT1B/1D receptors is mentioned, which suggests that its synthesis would involve strategies to incorporate lipophilic characteristics to cross the blood-brain barrier effectively .
Molecular Structure Analysis
The molecular structure of donitriptan is not directly analyzed in the provided papers. However, its high affinity and efficacy at 5-HT1B/1D receptors imply a structure that is well-suited to interact with these receptors, which are important in the modulation of migraine attacks .
Chemical Reactions Analysis
The chemical reactions involving donitriptan, such as its interaction with receptors and subsequent physiological effects, are discussed. Donitriptan's agonistic action at 5-HT1B/1D receptors leads to vasoconstriction in relevant blood vessels, which is a key mechanism in its ability to abort migraine attacks . The biphasic contraction observed in coronary arteries suggests that donitriptan may also interact with other receptor subtypes, such as 5-HT2 receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of donitriptan, such as its lipid solubility, are important for its function. Its lipid-soluble nature likely contributes to its ability to cross the blood-brain barrier and exert its effects on the central nervous system . The potency and efficacy of donitriptan in contracting blood vessels are quantified using parameters such as Emax and pEC50, which are essential for understanding its pharmacological profile .
Scientific Research Applications
Contractile Responses in Blood Vessels
Donitriptan hydrochloride exhibits potent agonist activity at 5-HT(1B/1D) receptors. In studies comparing donitriptan with sumatriptan, both compounds contracted the human middle meningeal artery with similar efficacy, but donitriptan showed significantly higher potency. In the coronary artery, donitriptan's contraction was biphasic and notably stronger than sumatriptan's (van den Broek et al., 2002).
Effects on Carotid Haemodynamics and Cardiac Output
Donitriptan, due to its high affinity at 5-HT1B/1D receptors, dose-dependently decreased total carotid blood flow and vascular conductance in anaesthetized pigs. Importantly, it did not reduce blood flow to critical organs like the heart and kidneys, suggesting its selective efficacy in targeting migraine headaches without compromising vital organ blood flow (Tom et al., 2002).
Influence on Jugular Venous Oxygen Saturation
Donitriptan significantly decreased jugular venous oxygen saturation and increased carbon dioxide partial pressure in rats, suggesting increased cerebral oxygen consumption. This effect, not accompanied by cranial vasoconstriction, indicates a unique mechanism of action potentially relevant to its headache-relieving effects (Létienne et al., 2005).
Unique High-Efficacy 5-HT1B/1D Agonist Features
Donitriptan's design targets higher potency and efficacy properties compared to other triptans. It demonstrates subnanomolar affinity for 5-HT1B/1D receptors and effectively inhibits cAMP formation, suggesting a superior therapeutic profile for acute migraine relief compared to existing triptans (John et al., 2006).
Mechanism of Action
Target of Action
Donitriptan hydrochloride is a potent, high efficacy agonist at 5-HT1B/1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception.
Mode of Action
This compound interacts with its targets, the 5-HT1B/1D receptors, by binding to them with high affinity . This binding inhibits capsaicin-induced external carotid vasodilation and produces selective carotid vasoconstriction in various animal species . The interaction between Donitriptan and its targets leads to changes in the vascular tone, which is particularly relevant in conditions like migraines.
Safety and Hazards
Future Directions
Future directions in migraine therapy should focus on agents that exhibit high intrinsic activity at 5-HT1B/1D receptors, offer a good safety profile, and demonstrate long-lasting action which might also be considered in migraine prophylaxis . Donitriptan hydrochloride, with its high intrinsic activity at these receptors, could potentially play a role in these future directions .
Biochemical Analysis
Biochemical Properties
Donitriptan hydrochloride interacts with 5-HT1B/1D receptors, showing high affinity and efficacy . The pKi values for these interactions are 9.4 and 9.3, respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with 5-HT1B/1D receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular effects of this compound is currently limited.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with 5-HT1B/1D receptors . It acts as a high-affinity, high-efficacy/near-full agonist of these receptors . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
properties
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENQGQAPOYDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168973 | |
Record name | F 11356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170911-68-9 | |
Record name | Donitriptan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | F 11356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170911-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DONITRIPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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